molecular formula C21H20ClN3O6S2 B2447568 (Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-83-7

(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2447568
CAS No.: 865197-83-7
M. Wt: 509.98
InChI Key: SFBVFRQRCMGFNX-LNVKXUELSA-N
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Description

(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[6-chloro-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S2/c1-30-19(26)13-25-17-7-4-15(22)12-18(17)32-21(25)23-20(27)14-2-5-16(6-3-14)33(28,29)24-8-10-31-11-9-24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBVFRQRCMGFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholine sulfonamide moiety, and an imino-benzoyl group, which contribute to its pharmacological properties. The presence of chlorine and methyl groups further enhances its biological profile.

Biological Activity Overview

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of similar thiazole derivatives, indicating that modifications in the chemical structure can significantly affect their efficacy against various pathogens. The presence of the morpholine sulfonamide group is hypothesized to enhance antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
  • Anticancer Potential :
    • Research into related compounds suggests that thiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549). For instance, compounds with similar scaffolds demonstrated GI50 values in the low micromolar range, indicating potent anticancer activity . The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends due to structural similarities.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : The morpholine sulfonamide group is known to inhibit certain enzymes critical for bacterial growth and cancer cell proliferation.
  • Interference with Cell Signaling : It may also modulate signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Evaluation :
    • In vitro studies on related thiazole compounds demonstrated varying degrees of antimicrobial resistance profiles, suggesting that structural modifications can lead to enhanced or diminished activity against specific bacterial strains .
  • Cytotoxicity Assays :
    • In studies involving A549 cells, certain thiazole derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.1 µM to 10 µM. These findings suggest that this compound may possess similar or superior activity depending on its specific interactions at the cellular level .

Data Tables

Compound NameActivity TypeCell Line/PathogenIC50/GI50 ValueReference
Thiazole Derivative AAntimicrobialE. coli5 µM
Thiazole Derivative BAnticancerA5490.1 µM
(Z)-methyl 2-(...)HypotheticalPotentially A549TBDThis Study

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of aminothiophenol derivatives with carboxylic acids or acyl chlorides (e.g., 4-(morpholinosulfonyl)benzoyl chloride).
  • Step 2 : Introduction of the imino group via condensation reactions under anhydrous conditions, often using coupling agents like DCC or EDC.
  • Step 3 : Functionalization with methyl ester groups via nucleophilic substitution or esterification.
  • Key Conditions : Reactions are performed in inert solvents (e.g., DMF, THF) with controlled temperature (0–60°C) and monitored by TLC/HPLC .

Q. How is the stereochemical Z-configuration confirmed for this compound?

  • Methodological Answer : The Z-configuration around the imino double bond is verified using:

  • Nuclear Magnetic Resonance (NMR) : Distinct coupling constants (e.g., J values for imino protons in 1H NMR).
  • X-ray Crystallography : Definitive structural elucidation for crystalline derivatives.
  • Computational Modeling : Comparison of experimental and calculated NOE patterns or DFT-optimized geometries .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C17H14ClN3O5S2, ~439.89 g/mol).
  • FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • HPLC-PDA : Ensures purity (>95%) and monitors degradation under stress conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

  • Methodological Answer : Comparative studies using analogs (e.g., 6-fluoro or 6-methyl derivatives) reveal:

  • Chloro Substituent : Enhances lipophilicity and target binding (e.g., kinase inhibition) but may reduce metabolic stability.
  • Morpholinosulfonyl Group : Improves solubility and modulates pharmacokinetics via hydrogen bonding with biological targets.
  • Experimental Design : Parallel synthesis of analogs followed by in vitro assays (e.g., IC50 determination against cancer cell lines) .

Q. What contradictions exist in reported SAR data for benzo[d]thiazole derivatives?

  • Methodological Answer : Discrepancies arise due to:

  • Substituent Position : 6-Chloro vs. 6-sulfamoyl groups alter electron density, affecting reactivity in electrophilic substitutions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, skewing reaction outcomes.
  • Resolution Strategy : Use standardized protocols (e.g., fixed solvent systems) and meta-analysis of published IC50 values .

Q. How can computational methods predict binding mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Utilizes software (e.g., AutoDock Vina) to simulate interactions with enzymes (e.g., COX-2, kinases).
  • MD Simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates strong binding).
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < −30 kcal/mol suggests high potency) .

Q. What are the challenges in optimizing bioavailability for this compound?

  • Methodological Answer : Key hurdles include:

  • Low Solubility : Address via salt formation (e.g., sodium or hydrochloride salts) or nanoformulation.
  • Metabolic Instability : Introduce metabolically resistant groups (e.g., deuterated methyl esters).
  • Experimental Validation : Parallel artificial membrane permeability assay (PAMPA) and hepatic microsomal stability tests .

Data Contradiction Analysis

Q. Why do similar compounds show divergent reactivity in nucleophilic substitutions?

  • Analysis : Variations in electronic effects (e.g., electron-withdrawing sulfonamide vs. electron-donating morpholino groups) alter electrophilicity at the benzothiazole C2 position. For example:

  • Electron-Withdrawing Groups : Accelerate SNAr reactions with amines.
  • Electron-Donating Groups : Favor radical or photochemical pathways.
  • Resolution : Use Hammett plots to correlate substituent effects with reaction rates .

Methodological Recommendations

  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction yields (e.g., varying temperature, catalyst loading).
  • Biological Testing : Prioritize target-specific assays (e.g., kinase profiling panels) over broad-spectrum screens to reduce false positives.
  • Data Reproducibility : Publish full spectroscopic datasets (e.g., 1H/13C NMR, HRMS) in supplementary materials for peer validation.

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